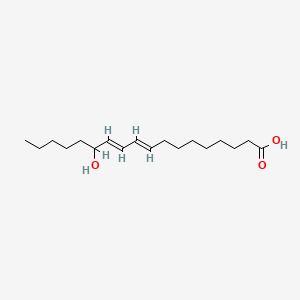

13-Hydroxy-9,11-octadecadienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

13-Hydroxy-9,11-octadecadienoic acid is a hydroxy fatty acid derived from linoleic acid. It is known for its role in various biological processes and is often studied for its potential therapeutic applications. This compound is a product of lipid peroxidation and is found in various biological systems, including plants and animals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 13-Hydroxy-9,11-octadecadienoic acid can be synthesized through the enzymatic oxidation of linoleic acid. The enzyme linoleate 13-lipoxygenase catalyzes the addition of molecular oxygen to linoleic acid, forming 13-hydroperoxyoctadecadienoic acid, which is subsequently reduced to this compound .

Industrial Production Methods: In industrial settings, recombinant cells expressing linoleate 13-lipoxygenase from Burkholderia thailandensis have been used for the production of this compound. The optimal reaction conditions include a pH of 7.5, a temperature of 25°C, and the presence of 0.5 M sodium chloride to permeabilize the cells .

Análisis De Reacciones Químicas

Types of Reactions: 13-Hydroxy-9,11-octadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized to form 13-oxo-9,11-octadecadienoic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

Esterification: Esterification reactions can be carried out using alcohols in the presence of acid catalysts to form esters of this compound.

Major Products:

Oxidation: 13-oxo-9,11-octadecadienoic acid

Reduction: this compound derivatives

Esterification: Esters of this compound

Aplicaciones Científicas De Investigación

Cosmetic Applications

Skin Tanning and Hair Color Restoration

One of the most notable applications of 13-HODE is in the cosmetic industry, particularly for skin tanning and hair color restoration. Research indicates that 13-HODE enhances the tanning effect of UV exposure, providing an even and natural tan without undesired side effects such as skin drying or discoloration. It has been found effective in treating the scalp to restore natural hair color by stimulating melanocyte activity, thus potentially reversing greying due to aging .

Mechanism of Action:

- Tanning Enhancement: 13-HODE intensifies UV-induced tanning by enhancing melanin production.

- Hair Color Restoration: It acts on melanocytes to promote natural hair pigmentation.

Dermatological Applications

Treatment of Polymorphous Photodermatosis

13-HODE has shown promise in dermatology for its protective effects against polymorphous photodermatosis, a condition exacerbated by UV exposure. The compound aids in increasing melanin production, thereby providing enhanced protection against UV radiation. Additionally, its anti-inflammatory properties help alleviate symptoms such as redness and itching associated with this condition .

Case Studies:

- A study demonstrated that topical application of 13-HODE significantly reduced symptoms in patients suffering from polymorphous photodermatosis, indicating its potential as a therapeutic agent in dermatological treatments .

Neurological Research

Role in Rett Syndrome

Recent studies have implicated 13-HODE in the metabolic disturbances associated with Rett syndrome, a neurodevelopmental disorder caused by mutations in the MECP2 gene. Elevated levels of oxidized linoleic acid metabolites, including 13-HODE, have been observed in patients with Rett syndrome. This finding suggests that 13-HODE may play a role in oxidative stress and inflammation pathways involved in the disease's pathology .

Research Findings:

- Omega-3 polyunsaturated fatty acids supplementation has been shown to lower levels of 13-HODE, indicating a potential therapeutic avenue for managing oxidative stress in Rett syndrome patients .

Metabolic and Cellular Functions

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

13-HODE is known to activate PPARγ and PPARβ receptors, which are crucial for regulating lipid metabolism and inflammation. This activation contributes to various cellular processes, including macrophage maturation and lipid homeostasis .

Table: Summary of Biological Activities of 13-HODE

| Biological Activity | Description |

|---|---|

| Tanning Enhancement | Enhances melanin production for improved skin tanning |

| Hair Color Restoration | Stimulates melanocytes for natural hair pigmentation |

| Anti-inflammatory Effects | Reduces symptoms of polymorphous photodermatosis |

| PPAR Activation | Modulates lipid metabolism and inflammation through receptor activation |

| Neurological Impact | Associated with oxidative stress in Rett syndrome |

Mecanismo De Acción

The mechanism of action of 13-Hydroxy-9,11-octadecadienoic acid involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation . Additionally, it can influence the expression of genes involved in oxidative stress responses and cellular proliferation .

Comparación Con Compuestos Similares

- 9-Hydroxy-10,12-octadecadienoic acid

- 13-Hydroxy-9,11,15-octadecatrienoic acid

- 9-Hydroxy-5,7-tetradecadienoic acid

Comparison: 13-Hydroxy-9,11-octadecadienoic acid is unique due to its specific hydroxylation pattern and its role in modulating PPAR activity. Compared to 9-Hydroxy-10,12-octadecadienoic acid, it has distinct biological activities and is more potent in its anti-inflammatory effects . The presence of additional double bonds in 13-Hydroxy-9,11,15-octadecatrienoic acid gives it different chemical reactivity and biological functions .

Actividad Biológica

13-Hydroxy-9,11-octadecadienoic acid (13-HODE) is a significant metabolite derived from linoleic acid, primarily produced through the action of lipoxygenases. It exists in two stereoisomeric forms: 13(S)-HODE and 13(R)-HODE, each exhibiting distinct biological activities. This article explores the biological activity of 13-HODE, highlighting its roles in inflammation, cancer biology, and metabolic disorders.

13-HODE is categorized as a hydroxyl fatty acid and is notable for its dual role as both a signaling molecule and a product of lipid peroxidation. Its chemical structure includes a hydroxyl group at the 13th carbon of the octadecadienoic acid backbone, contributing to its reactivity and biological functions.

1. Inflammatory Response Modulation

Research indicates that 13-HODE plays a critical role in modulating inflammatory responses. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARβ, which are involved in the regulation of genes associated with inflammation and lipid metabolism .

- Case Study : A study on Rett syndrome patients demonstrated elevated levels of 13-HODE in serum, correlating with increased lipoprotein-associated phospholipase A2 activity. This suggests that 13-HODE may contribute to oxidative stress and inflammation in this condition .

2. Cancer Biology

The compound has been implicated in cancer progression, particularly in breast cancer. It exhibits anti-cancer properties by regulating cancer stem cell markers.

- Research Findings : A study demonstrated that 13-HODE can suppress breast cancer stem cells by downregulating c-Myc, a gene crucial for cell survival and proliferation . This indicates potential therapeutic applications of 13-HODE in targeting cancer stem cells.

3. Metabolism and Lipid Peroxidation

13-HODE is also involved in metabolic pathways, particularly those related to fatty acid oxidation. It has been shown to be metabolized by lymphocytes via beta-oxidation pathways while retaining its hydroxyl group .

- Metabolic Pathway : The metabolites produced from this pathway include various hydroxy fatty acids, suggesting that 13-HODE may influence metabolic processes beyond its initial formation.

Comparative Biological Activity of Isomers

The biological activities of the two stereoisomers of 13-HODE differ significantly:

| Property | 13(S)-HODE | 13(R)-HODE |

|---|---|---|

| Inflammatory Response | Strong activator of PPARβ | Less active in PPARβ activation |

| Cancer Suppression | Inhibits cancer stem cells | Limited research on anti-cancer effects |

| Oxidative Stress | Associated with higher oxidative stress levels | Potentially less reactive |

The mechanisms through which 13-HODE exerts its effects include:

- PPAR Activation : Binding to PPARs leads to transcriptional changes that promote anti-inflammatory responses.

- Cell Signaling : Acts as a signaling molecule influencing cell proliferation and apoptosis pathways.

- Lipid Metabolism Regulation : Modulates lipid metabolism through its influence on various enzymes involved in fatty acid oxidation.

Propiedades

Número CAS |

5204-88-6 |

|---|---|

Fórmula molecular |

C18H32O3 |

Peso molecular |

296.4 g/mol |

Nombre IUPAC |

(9E,11E)-13-hydroxyoctadeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+ |

Clave InChI |

HNICUWMFWZBIFP-KDFHGORWSA-N |

SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O |

SMILES isomérico |

CCCCCC(/C=C/C=C/CCCCCCCC(=O)O)O |

SMILES canónico |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O |

Sinónimos |

13-HODD 13-HODE 13-hydroxy-9,11-octadecadienoic acid 13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer 13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer 13-hydroxyoctadecadienoic acid 13-LOX |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.